Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactivity of this compound involves several possible sites of attack. Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function. In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .Scientific Research Applications
Multicomponent Synthesis
The compound is used in the multicomponent synthesis of highly functionalized piperidines, which are of significant pharmacological interest. This process involves the reaction of aromatic aldehydes, ammonium acetate, cyanoacetates, and/or nitromethane, leading to a range of structurally interesting compounds. X-ray single crystal analysis confirms the structure of related compounds, underscoring the importance of this synthesis method in producing pharmacologically relevant substances (Liu et al., 2013).
Microwave-Assisted Direct Amidation
This compound is involved in microwave-assisted direct amidation processes. It reacts with primary aliphatic amines to produce corresponding carboxamides, showcasing its utility in chemical synthesis and the importance of microwave assistance in enhancing reaction efficiency (Milosevic et al., 2015).
Electrochemical Oxidation and Cardiovascular Activity
Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is used in the study of electrochemical oxidation and cardiovascular activity of certain nitriles. This research is crucial for understanding the electrochemical properties of various compounds and their potential impact on cardiovascular health (Krauze et al., 2004).
One-Step Synthesis
The compound plays a role in the one-step synthesis of certain dihydropyridines. This process highlights its role in facilitating simpler and more efficient chemical synthesis methods, which are essential in pharmaceutical and chemical industries (Hayotsyan et al., 2019).
Tritium Labeling
It is also used in the synthesis of tritium-labeled compounds for studying the efficacy of GABA transporter substances in vitro. This application is crucial in neurochemical research and in the development of pharmaceutical agents targeting GABA transporters (Schirrmacher et al., 2000).
Stereochemical Outcome in Amido Cyclization
The compound is studied for its influence on the stereochemical outcome of acid-mediated amido cyclization in synthesizing certain piperidines. This research is significant in understanding the factors affecting stereochemistry in organic synthesis, which has profound implications in drug design and synthesis (Ramakrishna et al., 2016).
Diradical Polymerization
This compound initiates diradical polymerization in certain contexts. This application highlights its potential use in polymer science, particularly in the synthesis of novel polymeric materials (Li et al., 1991).
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMYQQURMAFPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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